molecular formula C6H9N3O4S2 B8772425 4-Aminobenzene-1,3-disulfonamide CAS No. 40642-90-8

4-Aminobenzene-1,3-disulfonamide

Cat. No.: B8772425
CAS No.: 40642-90-8
M. Wt: 251.3 g/mol
InChI Key: BOZSDDFQWJUBNG-UHFFFAOYSA-N
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Description

4-Aminobenzene-1,3-disulfonamide (CAS No. 40642-90-8) is a sulfonamide derivative with the molecular formula C₆H₈N₃O₄S₂ and a molecular weight of approximately 278.27 g/mol. It features two sulfonamide groups (-SO₂NH₂) and an amino group (-NH₂) positioned at the 1,3, and 4 positions of the benzene ring, respectively. This compound serves as a structural template for synthesizing pharmaceuticals, particularly diuretics like hydrochlorothiazide (HCTZ), and catalysts for organic reactions .

Properties

CAS No.

40642-90-8

Molecular Formula

C6H9N3O4S2

Molecular Weight

251.3 g/mol

IUPAC Name

4-aminobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H9N3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,7H2,(H2,8,10,11)(H2,9,12,13)

InChI Key

BOZSDDFQWJUBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

  • Structure : Chlorine substituent at the 6-position of the benzene ring (C₆H₇ClN₃O₄S₂; MW 285.73 g/mol) .
  • Synthesis : Produced via reaction of sulfonamide intermediates with liquid ammonia, which enhances reaction rates and reduces water content in HCTZ synthesis .
  • Applications : Key precursor for HCTZ; detected as a residue in dairy products due to diuretic use in livestock .
  • Physical Properties : High-melting-point solid, with distinct NMR spectral features (e.g., ¹H-¹⁵N HMBC correlations at ~75 ppm for the primary amine group) .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

  • Structure : Two chlorine atoms at positions 5 and 6 (C₆H₆Cl₂N₃O₄S₂; MW 320.17 g/mol) .
  • Role : Identified as an impurity in HCTZ, affecting drug safety and efficacy. Its presence necessitates stringent purification protocols .
  • Analytical Data: Exhibits carbon chemical shifts closely matching those of 4-amino-6-chlorobenzene-1,3-disulfonamide, confirming structural similarities .

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

  • Structure : Polymer derivative with bromine and ethyl groups attached to sulfonamide nitrogens .
  • Applications: Efficient catalyst for Friedlander quinoline synthesis and multicomponent reactions under green conditions (aqueous/solvent-free), achieving >90% yields .
  • Reactivity : Bromonium ions generated in situ enhance electrophilic activity, facilitating imine formation in reaction mechanisms .

Structural and Functional Differences

Compound Substituents Molecular Weight (g/mol) Key Applications Synthetic Relevance
4-Aminobenzene-1,3-disulfonamide None (parent structure) 278.27 Pharmaceutical intermediate Template for diuretics, catalysts
4-Amino-6-chloro derivative Cl at position 6 285.73 HCTZ precursor, diuretic residue Improved reaction kinetics with NH₃
4-Amino-5,6-dichloro derivative Cl at positions 5 and 6 320.17 HCTZ impurity Requires advanced purification
PBBS polymer Br and ethyl groups Variable (polymer) Organic synthesis catalyst Enables green chemistry protocols

Research Findings and Implications

  • Pharmaceutical Synthesis: Chlorinated derivatives (e.g., 4-amino-6-chloro-) are critical for HCTZ production, but their impurities (e.g., dichloro variants) pose regulatory challenges .
  • Catalytic Efficiency : Brominated sulfonamide polymers like PBBS outperform traditional catalysts in reaction speed and yield, aligning with sustainable chemistry goals .
  • Analytical Challenges : Structural similarities between derivatives complicate impurity profiling; advanced NMR and chromatography are essential for differentiation .

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